2-(二甲氨基)苯并噻唑-6-醇

描述

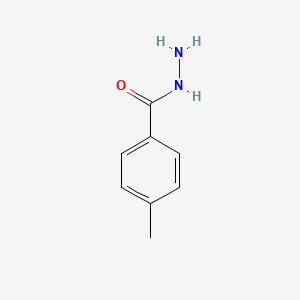

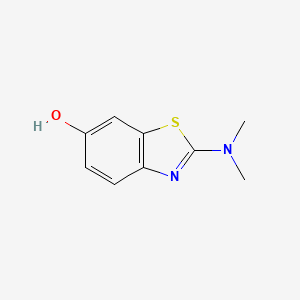

The compound "2-(Dimethylamino)benzothiazol-6-ol" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The dimethylamino group at the 2-position and a hydroxyl group at the 6-position are key functional groups that can influence the chemical and physical properties of the molecule. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 6-substituted-2-benzothiazolamines, which are analogues of riluzole, involves the introduction of different substituents at the 6-position of the benzothiazole ring . Another example is the preparation of 6-amino-2-phenylbenzothiazole derivatives, which are synthesized by condensation reactions followed by reduction and salt formation . These methods demonstrate the versatility in synthesizing benzothiazole derivatives with different substituents, which could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be influenced by the substituents attached to the benzothiazole ring. For example, the conformational properties of the free and methylated 2-amino group in benzothiazole have been studied, showing that the amino group tends to be coplanar with the ring, and this coplanarity can be distorted by additional methyl groups . This information suggests that the dimethylamino group in "2-(Dimethylamino)benzothiazol-6-ol" may also influence the overall molecular conformation.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The reaction of 2-dimethylamino-5-(3,5,6-trichloro-1,4-benzoquinon-2-yl)thiazole with primary and secondary amines leads to the substitution of a chlorine atom by an amino group . This indicates that the dimethylamino group can participate in nucleophilic substitution reactions, which could be relevant for further chemical modifications of "2-(Dimethylamino)benzothiazol-6-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be significantly affected by their substituents. For instance, halogen-substituted derivatives of dimethylaminobenzothiazoles show blue-shifted absorption and emission maxima, and the halogenation can also affect fluorescence quantum yields . This suggests that the presence of a dimethylamino group and other substituents can modulate the optical properties of benzothiazole derivatives. Additionally, the basicity of the dimethylamino group can form chelated monocations, as seen in the study of 10-dimethylamino derivatives of benzo[h]quinoline .

科学研究应用

Anti-tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Pharmacological Properties

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: 2-substituted benzothiazole scaffolds have been found to have a wide range of biological applications .

- Methods of Application: Changes in the functional group at the 2nd position of the benzothiazole induce a significant change in the biological activity of compounds .

- Results or Outcomes: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have shown enormous biological applications, such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Antiviral Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have shown potential as antiviral agents . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

- Methods of Application: The synthesis of benzothiazole derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- Results or Outcomes: Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antiviral effects .

OLEDs

- Scientific Field: Material Science

- Summary of Application: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .

- Results or Outcomes: The use of benzothiazole derivatives in OLEDs has been successful, contributing to the development of more efficient and durable devices .

Antidepressant Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have shown potential as antidepressant agents .

- Methods of Application: The synthesis of benzothiazole derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- Results or Outcomes: Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antidepressant effects .

Anticonvulsant Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have shown potential as anticonvulsant agents .

- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .

- Results or Outcomes: Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting anticonvulsant effects .

未来方向

The future directions in the research of 2-(Dimethylamino)benzothiazol-6-ol and similar benzothiazole derivatives seem promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzothiazol-6-ol | |

CAS RN |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。